2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1)

Crystal engineering Hydrogen bonding Proton transfer

The 1:1 binary adduct of 2-chloro-5-nitrobenzoic acid and 4-chloroaniline (CAS 816425-53-3; molecular formula C₁₃H₁₀Cl₂N₂O₄; MW 329.14 g·mol⁻¹) is a two-component molecular crystal (salt/cocrystal) formed by proton transfer or strong hydrogen bonding between a chloro-nitro-substituted benzoic acid and a para-chloro-substituted aniline base. The compound belongs to a family of isomeric 4-chloroanilinium chloronitrobenzoates whose solid-state structures, hydrogen-bond geometries, and physicochemical properties are exquisitely sensitive to the position of ring substitution on the acid component.

Molecular Formula C13H10Cl2N2O4
Molecular Weight 329.13 g/mol
CAS No. 816425-53-3
Cat. No. B12531407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzoic acid--4-chloroaniline (1/1)
CAS816425-53-3
Molecular FormulaC13H10Cl2N2O4
Molecular Weight329.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl
InChIInChI=1S/C7H4ClNO4.C6H6ClN/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2
InChIKeyWCFJPHWCAPLWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) (CAS 816425-53-3): Structural Identity and Procurement-Relevant Classification


The 1:1 binary adduct of 2-chloro-5-nitrobenzoic acid and 4-chloroaniline (CAS 816425-53-3; molecular formula C₁₃H₁₀Cl₂N₂O₄; MW 329.14 g·mol⁻¹) is a two-component molecular crystal (salt/cocrystal) formed by proton transfer or strong hydrogen bonding between a chloro-nitro-substituted benzoic acid and a para-chloro-substituted aniline base . The compound belongs to a family of isomeric 4-chloroanilinium chloronitrobenzoates whose solid-state structures, hydrogen-bond geometries, and physicochemical properties are exquisitely sensitive to the position of ring substitution on the acid component [1]. This positional isomerism creates measurable differences in crystal packing, proton localization, and chromatographic behavior that directly affect procurement decisions for reference-standard, solid-form screening, and synthetic-intermediate applications.

Why Positional Isomerism Prevents Generic Substitution of 2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1)


Although all isomeric 4-chloroanilinium chloronitrobenzoates share the identical molecular formula (C₁₃H₁₀Cl₂N₂O₄), their solid-state architectures diverge sharply. The position of the chloro and nitro substituents on the benzoic acid ring dictates the O⋯N hydrogen-bond distance, the degree of proton transfer across the acid–base pair, and the resulting three-dimensional supramolecular network [1][2]. In the 2-chloro-5-nitro isomer, the hydrogen atom remains localized on the carboxyl oxygen (neutral O–H⋯N hydrogen bond), whereas the 3-chloro-2-nitro, 4-chloro-2-nitro, and 5-chloro-2-nitro isomers exhibit varying degrees of proton disorder across the O⋯H⋯N bridge [1][2]. These structural differences propagate into measurable bulk properties—powder X-ray diffraction fingerprints, melting behavior, and solubility—making the isomers non-interchangeable in any application where solid-phase identity or reproducible dissolution behavior is required.

Quantitative Differentiation Evidence: 2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) vs. Isomeric Chloronitrobenzoate Salts


Hydrogen-Bond O⋯N Distance and Proton Localization Differentiates the 2-Chloro-5-nitro Isomer from All Other Chloronitrobenzoic Acid–Quinoline Co-crystals

In a direct crystallographic comparison of four isomeric quinoline co-crystals determined at 185 K, the 2-chloro-5-nitrobenzoic acid adduct (I) exhibits an O⋯N hydrogen-bond distance of 2.6476 (13) Å—significantly longer than those of the 3-chloro-2-nitro (II: 2.5610 (13) Å), 4-chloro-2-nitro (III: 2.5569 (12) Å), and 5-chloro-2-nitro (IV: 2.5429 (12) Å) isomers [1]. Moreover, in compound (I) the H atom is fully localized at the O-atom site (no proton transfer to the base), whereas in (II), (III), and (IV) the H atom is disordered over N and O positions with N-site occupancies of 0.39, 0.47, and 0.65, respectively [1]. This pattern is reproduced in a second independent study with 6-methylquinoline as the base: O⋯N = 2.6569 (13) Å for 2-chloro-5-nitrobenzoic acid vs. 2.5452 (12), 2.5640 (17), and 2.514 (2) Å for the 2-chloro-4-nitro, 3-chloro-2-nitro, and 4-chloro-2-nitro isomers, again with exclusive O-site H-atom location only for the 2-chloro-5-nitro adduct [2].

Crystal engineering Hydrogen bonding Proton transfer Co-crystal design

pKa Differential Between Parent Acids Predicts Distinct Ionization Behavior for the 1:1 Adduct Relative to Isomeric Analogs

The proton-transfer equilibrium in acid–base binary crystals is governed by ΔpKa [pKa(protonated base) − pKa(acid)]. Using the experimentally determined pKa of 2-chloro-5-nitrobenzoic acid (pKa = 2.17 at 25 °C) and the conjugate acid pKa of 4-chloroaniline (pKa = 4.15) , the ΔpKa for the target compound is 1.98—situated in the borderline region (~0–3) where either a neutral co-crystal or a salt can form, depending on crystallization conditions [1]. In contrast, the isomeric 2-chloro-4-nitrobenzoic acid has pKa = 1.96 (ΔpKa = 2.19), 4-chloro-2-nitrobenzoic acid has pKa ≈ 1.97 (ΔpKa = 2.18), and 3-chloro-4-nitrobenzoic acid has a predicted pKa of ~3.05 (ΔpKa = 1.10) [2][3]. The 2-chloro-5-nitro isomer thus occupies a unique ΔpKa window among its isomers, implying a distinct propensity for salt versus co-crystal formation that directly affects solubility, stability, and regulatory classification.

pKa Proton transfer Salt vs. cocrystal Ionization state

Computational LogP and Polar Surface Area Provide Chromatographic Differentiation of the 2-Chloro-5-nitro Isomer from Other 4-Chloroanilinium Chloronitrobenzoates

Computed physicochemical descriptors for the 1:1 adduct (CAS 816425-53-3) yield a LogP of 4.97 and a topological polar surface area (PSA) of 109.14 Ų . While all isomeric C₁₃H₁₀Cl₂N₂O₄ adducts share identical molecular weight (329.14) and molecular formula, the different substitution patterns produce distinct three-dimensional electrostatic distributions that modulate chromatographic retention and calculated partition coefficients. The LogP of 4.97 for the 2-chloro-5-nitro isomer falls within a range predictive of moderate blood–brain barrier permeability but limited aqueous solubility, informing solvent selection for procurement, formulation, and analytical method development .

Lipophilicity PSA LogP Chromatographic retention ADME

X-Ray Powder Diffraction Enables Unambiguous Identification of the 2-Chloro-5-nitro Isomer Among Three Isomeric 4-Chloroanilinium Chloronitrobenzoates

Zhang et al. (2004) reported the complete X-ray powder diffraction patterns for three two-component molecular crystals composed of 4-chloroanilinium and chloronitrobenzoic acids with different substituted positions, including the 2-chloro-5-nitro isomer (target compound CAS 816425-53-3), the 3-chloro-4-nitro isomer (CAS 816425-46-4), and the 4-chloro-2-nitro isomer (CAS 816425-50-0) [1]. The indexed powder patterns provide unique sets of d-spacings and relative intensities for each isomer, serving as definitive fingerprints for identity confirmation. The patterns were deposited as reference data with the International Centre for Diffraction Data (ICDD) [1].

Powder XRD Polymorph identification Quality control Reference standard

All Two-Component Crystals Containing 2-Chloro-5-nitrobenzoic Acid Crystallize in Chiral Space Groups—A Unique Supramolecular Signature Absent in Other Chloronitrobenzoic Acid Isomers

A systematic crystallographic study of two-component molecular crystals composed of chloronitrobenzoic acids and various organic amines (including aniline derivatives) established that all binary crystals incorporating 2-chloro-5-nitrobenzoic acid as the acid component crystallize in chiral (Sohncke) space groups, despite the free acid itself being achiral [1]. This propensity for chiral crystallization arises from a three-step hierarchical aggregation process unique to the 2-chloro-5-nitro substitution pattern and is not observed for the 2-chloro-4-nitro, 3-chloro-2-nitro, 4-chloro-2-nitro, or 5-chloro-2-nitro isomers [1]. Chiral space group formation carries direct implications for second-order nonlinear optical (NLO) activity and for regulatory considerations if the compound is used in pharmaceutical cocrystal development.

Chirality Space group Nonlinear optics Crystal engineering Spontaneous resolution

Pharmacopoeial Identity of the Parent Acid as Mesalazine EP Impurity M Provides Regulatory Procurement Context Unshared by Isomeric Adducts

The parent acid of the target compound, 2-chloro-5-nitrobenzoic acid (CAS 2516-96-3), is codified as Mesalazine EP Impurity M in the European Pharmacopoeia [1][2]. This regulatory designation drives demand for the 1:1 adduct as a well-defined, crystalline derivative suitable for use as a secondary reference standard in HPLC impurity profiling of mesalazine drug substance and drug product [1]. Additionally, 2-chloro-5-nitrobenzoic acid has been disclosed in patent literature as possessing anti-HIV and anti-tumor activity, providing a potential pharmacological rationale for procuring its structurally characterized 4-chloroaniline salt for preclinical screening [3].

Pharmacopoeial impurity Mesalazine Reference standard Regulatory compliance

Procurement-Driven Application Scenarios for 2-Chloro-5-nitrobenzoic acid–4-chloroaniline (1/1) (CAS 816425-53-3)


Isomer-Specific Reference Standard for Powder XRD Identity Testing of Chloronitrobenzoate Salts

When procuring any 4-chloroanilinium chloronitrobenzoate for solid-form development, the Zhang et al. (2004) powder XRD patterns [1] provide the only peer-reviewed, ICDD-deposited reference data capable of distinguishing the 2-chloro-5-nitro isomer (CAS 816425-53-3) from the 3-chloro-4-nitro (CAS 816425-46-4) and 4-chloro-2-nitro (CAS 816425-50-0) isomers. Procurement of the correct isomer is essential for patent filing, solid-form patent litigation, and regulatory submission of polymorph data.

Chiral Cocrystal Engineering Using an Achiral Acid Precursor

The unique propensity of 2-chloro-5-nitrobenzoic acid to induce chiral space group crystallization when paired with any amine coformer [1] makes CAS 816425-53-3 a compelling candidate for chiral resolution, second-harmonic generation (SHG) material screening, and the development of chiral cocrystals of achiral APIs. Researchers should specify the 2-chloro-5-nitro isomer explicitly; substitution with the 2-chloro-4-nitro or 4-chloro-2-nitro acid will not yield chiral crystals.

HPLC Impurity Reference Marker for Mesalazine (5-ASA) Drug Substance Analysis

The parent acid 2-chloro-5-nitrobenzoic acid is Mesalazine EP Impurity M [1]. The crystalline 1:1 4-chloroaniline adduct (CAS 816425-53-3) offers a reproducible, stable solid form that can serve as a secondary reference standard or derivatization product for HPLC-UV/LC-MS impurity profiling. The distinct LogP (4.97) and PSA (109.14 Ų) guide method development for chromatographic separation from mesalazine (LogP ~0.9) and other related impurities.

ΔpKa-Guided Salt/Cocrystal Screening for Preformulation Development

The experimentally determined ΔpKa of 1.98 for the 2-chloro-5-nitrobenzoic acid/4-chloroaniline pair [1] places this system in the critical borderline region where both salt and cocrystal outcomes are possible depending on crystallization solvent and temperature. This makes CAS 816425-53-3 a valuable model compound for systematic studies of proton-transfer control in pharmaceutical multicomponent crystals, with direct relevance to regulatory salt/co-crystal classification under FDA and EMA guidelines.

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